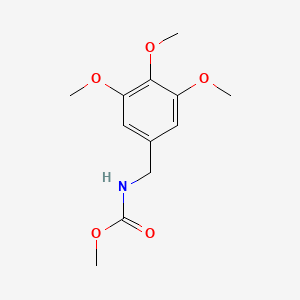![molecular formula C16H25Cl2NO2 B4411644 4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4411644.png)
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride, also known as SR 57227A, is a selective serotonin 5-HT3 receptor agonist. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride 57227A selectively binds to and activates the 5-HT3 receptor, which is a ligand-gated ion channel. Activation of this receptor leads to the influx of sodium and calcium ions into the cell, which can modulate neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
The activation of the 5-HT3 receptor by this compound 57227A can lead to a variety of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of neuronal excitability. This compound 57227A has also been shown to increase the release of dopamine in the prefrontal cortex, which can affect cognitive and emotional processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride 57227A has several advantages for use in laboratory experiments. It is a highly selective agonist for the 5-HT3 receptor, which allows for specific targeting of this receptor. It is also water-soluble, which makes it easy to administer to experimental animals. However, there are some limitations to the use of this compound 57227A in experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. Additionally, there is limited information available on the long-term effects of this compound 57227A on the central nervous system.
Direcciones Futuras
There are several future directions for research involving 4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride 57227A. One area of interest is the potential therapeutic applications of this compound. It has been suggested that this compound 57227A could be useful in treating cognitive and emotional disorders, such as depression and anxiety. Another area of interest is the role of the 5-HT3 receptor in addiction and substance abuse. This compound 57227A could potentially be used to investigate the effects of drugs of abuse on this receptor and to develop new treatments for addiction. Finally, there is interest in further investigating the biochemical and physiological effects of this compound 57227A on the central nervous system.
Aplicaciones Científicas De Investigación
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine hydrochloride 57227A has been used in various scientific studies to investigate its effects on the central nervous system. One study found that this compound 57227A increased the release of dopamine in the prefrontal cortex, which is involved in cognitive and emotional processes. Another study showed that this compound 57227A decreased anxiety-like behavior in rats.
Propiedades
IUPAC Name |
4-[4-(2-chloro-3,6-dimethylphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-13-5-6-14(2)16(15(13)17)20-10-4-3-7-18-8-11-19-12-9-18;/h5-6H,3-4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJMZVNTRZWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Cl)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)




![N-cyclopentyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4411613.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4411620.png)

![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-imidazole hydrochloride](/img/structure/B4411628.png)
![2-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4411631.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-furamide](/img/structure/B4411636.png)
![1-[4-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4411643.png)

![5-[(4-methylphenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4411660.png)